![molecular formula C39H74NaO10P B15141123 sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate](/img/structure/B15141123.png)
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate is a complex organic compound that belongs to the class of phospholipids This compound is characterized by its unique structure, which includes a glycerol backbone, fatty acid chains, and a phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate typically involves the following steps:
Glycerol Backbone Formation: The glycerol backbone is prepared by reacting glycerol with appropriate protecting groups to ensure selective functionalization.
Fatty Acid Attachment: The fatty acid chains, such as heptadecanoic acid and hexadecenoic acid, are esterified to the glycerol backbone under controlled conditions.
Phosphate Group Addition: The phosphate group is introduced through phosphorylation reactions using reagents like phosphorus oxychloride or phosphoric acid derivatives.
Deuterium Incorporation: Deuterium atoms are incorporated into the fatty acid chains through hydrogen-deuterium exchange reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains.
Reduction: Reduction reactions can be performed to modify the functional groups on the glycerol backbone or fatty acid chains.
Substitution: Substitution reactions can occur at the phosphate group or the hydroxyl groups on the glycerol backbone.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of alcohols or reduced fatty acid chains.
Substitution: Formation of phosphoramidates or thiophosphates.
Aplicaciones Científicas De Investigación
Chemistry
Membrane Studies: Used as a model compound to study the properties of biological membranes.
Lipidomics: Employed in the analysis of lipid profiles in various biological samples.
Biology
Cell Signaling: Investigated for its role in cell signaling pathways involving phospholipids.
Metabolism Studies: Used to study the metabolism of phospholipids in cells.
Medicine
Drug Delivery: Explored as a component in liposomal drug delivery systems.
Diagnostics: Used in the development of diagnostic assays for lipid-related diseases.
Industry
Cosmetics: Incorporated into formulations for skincare products due to its moisturizing properties.
Food Industry: Used as an emulsifier in food products.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with cellular membranes. The glycerol backbone and fatty acid chains integrate into the lipid bilayer, affecting membrane fluidity and permeability. The phosphate group can participate in signaling pathways by interacting with specific proteins and enzymes. These interactions influence various cellular processes such as signal transduction, membrane trafficking, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
- Sodium;2,3-dihydroxypropyl [(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
Uniqueness
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate is unique due to the incorporation of deuterium atoms, which can provide insights into the dynamics and interactions of phospholipids in biological systems. This isotopic labeling allows for advanced studies using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propiedades
Fórmula molecular |
C39H74NaO10P |
|---|---|
Peso molecular |
762.0 g/mol |
Nombre IUPAC |
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-38(42)46-34-37(35-48-50(44,45)47-33-36(41)32-40)49-39(43)31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h14,16,36-37,40-41H,3-13,15,17-35H2,1-2H3,(H,44,45);/q;+1/p-1/b16-14-;/t36?,37-;/m1./s1/i34D2,35D2,37D; |
Clave InChI |
BNFVPMRRISCOBN-ZOIHXDMBSA-M |
SMILES isomérico |
[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCC.[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


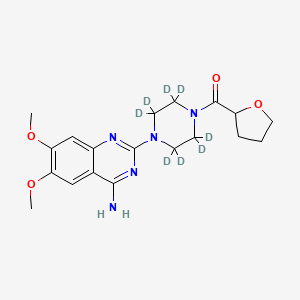
![6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15141056.png)
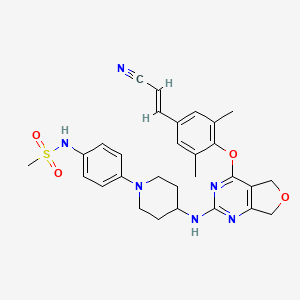
![9H-fluoren-9-ylmethyl N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate](/img/structure/B15141074.png)
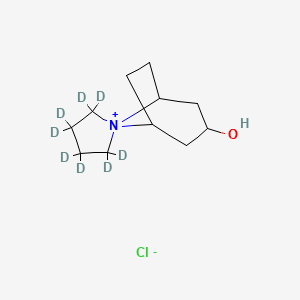
![[(2R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15141090.png)
![2-[(E,3E)-3-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B15141092.png)
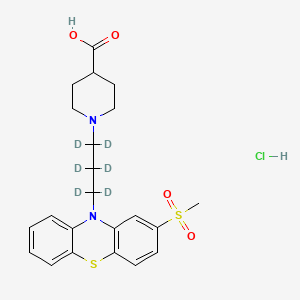

![[1',2',3',4',5'-13C5]Inosine](/img/structure/B15141119.png)
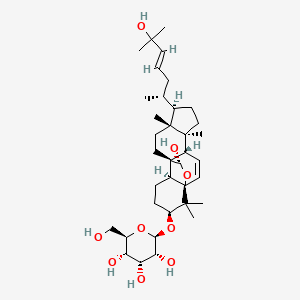
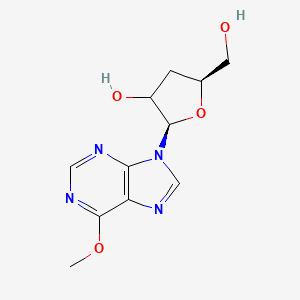
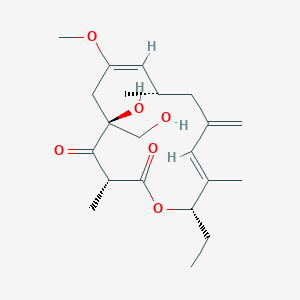
![2-Chloro-9-[(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)]-9H-purine](/img/structure/B15141137.png)
